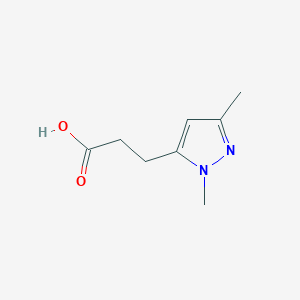![molecular formula C13H15ClN2OS B2531822 3-[(4-chlorophenyl)sulfanyl]-N-(1-cyano-1-methylethyl)propanamide CAS No. 1333556-88-9](/img/structure/B2531822.png)
3-[(4-chlorophenyl)sulfanyl]-N-(1-cyano-1-methylethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-chlorophenyl)sulfanyl]-N-(1-cyano-1-methylethyl)propanamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokines involved in immune responses. CP-690,550 has been studied extensively for its potential use as an immunosuppressant in the treatment of autoimmune diseases.
Mechanism of Action
3-[(4-chlorophenyl)sulfanyl]-N-(1-cyano-1-methylethyl)propanamide selectively inhibits JAK3, which is involved in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, 3-[(4-chlorophenyl)sulfanyl]-N-(1-cyano-1-methylethyl)propanamide prevents the activation of downstream signaling pathways that are involved in T-cell proliferation and differentiation.
Biochemical and Physiological Effects:
3-[(4-chlorophenyl)sulfanyl]-N-(1-cyano-1-methylethyl)propanamide has been shown to reduce the number of circulating T-cells in the body, leading to a decrease in immune responses. It has also been shown to reduce the production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). These effects make 3-[(4-chlorophenyl)sulfanyl]-N-(1-cyano-1-methylethyl)propanamide a promising candidate for the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
3-[(4-chlorophenyl)sulfanyl]-N-(1-cyano-1-methylethyl)propanamide has several advantages for lab experiments, including its high selectivity for JAK3 and its ability to penetrate cell membranes. However, it also has some limitations, including its short half-life and potential for off-target effects.
Future Directions
There are several future directions for the study of 3-[(4-chlorophenyl)sulfanyl]-N-(1-cyano-1-methylethyl)propanamide. One area of research is the development of more selective JAK3 inhibitors with fewer off-target effects. Another area of research is the investigation of the long-term effects of 3-[(4-chlorophenyl)sulfanyl]-N-(1-cyano-1-methylethyl)propanamide on the immune system. Additionally, 3-[(4-chlorophenyl)sulfanyl]-N-(1-cyano-1-methylethyl)propanamide could be studied in combination with other immunosuppressive drugs to determine if it has synergistic effects. Finally, 3-[(4-chlorophenyl)sulfanyl]-N-(1-cyano-1-methylethyl)propanamide could be studied in animal models of autoimmune diseases to determine its efficacy and safety.
Synthesis Methods
3-[(4-chlorophenyl)sulfanyl]-N-(1-cyano-1-methylethyl)propanamide can be synthesized using a multi-step process involving the reaction of 4-chlorothiophenol with 3-bromopropionyl chloride to form 3-(4-chlorophenylthio)propionyl chloride. This intermediate is then reacted with 1-cyano-1-methylethylamine to form 3-[(4-chlorophenyl)sulfanyl]-N-(1-cyano-1-methylethyl)propanamide.
Scientific Research Applications
3-[(4-chlorophenyl)sulfanyl]-N-(1-cyano-1-methylethyl)propanamide has been extensively studied for its potential use as an immunosuppressant in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been studied for its potential use in preventing organ transplant rejection.
properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(2-cyanopropan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2OS/c1-13(2,9-15)16-12(17)7-8-18-11-5-3-10(14)4-6-11/h3-6H,7-8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZIDLVYCURTPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NC(=O)CCSC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-chlorophenyl)sulfanyl]-N-(1-cyano-1-methylethyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-methoxy-2-oxo-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2H-chromene-3-carboxamide](/img/structure/B2531739.png)


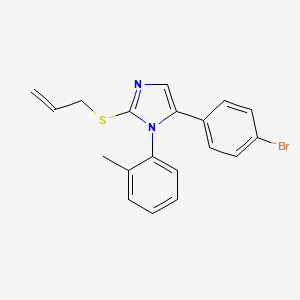
![N-(2-methoxy-5-methylphenyl)-2-(1-oxo-4-thiomorpholino-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2531747.png)
![6-(2,5-Dimethylphenyl)-4-methyl-2-(3-methylbutyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2531748.png)
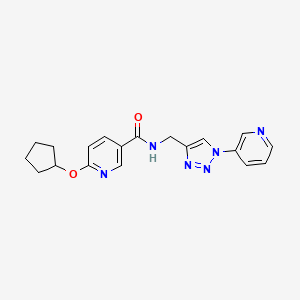
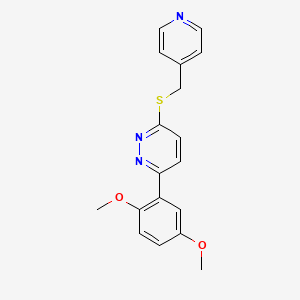
![5-chloro-3-(2-methoxybenzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2531753.png)
![N-benzyl-2-(2-phenyl-1H-benzo[d]imidazol-1-yl)-2-(piperidin-4-yl)acetamide](/img/structure/B2531754.png)
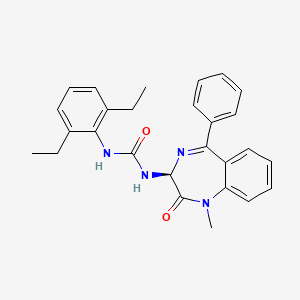

![3-{2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2531759.png)
